REACTION_CXSMILES
|
[CH:1]([C:3]1[S:4][CH:5]=[CH:6][C:7]=1B(O)O)=[O:2].Br[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[N:13]=1.C(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CCO.C1(C)C=CC=CC=1>[CH3:19][O:18][C:14]1[N:13]=[C:12]([C:7]2[CH:6]=[CH:5][S:4][C:3]=2[CH:1]=[O:2])[CH:17]=[CH:16][CH:15]=1 |f:2.3.4,5.6,7.8.9.10|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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C(=O)C=1SC=CC1B(O)O
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Name
|
|
Quantity
|
6.03 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1)OC
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at 90° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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STIRRING
|
Details
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the mixture was stirred for 20 min
|
Duration
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20 min
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with EtOAc (2×100 mL)
|
Type
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CUSTOM
|
Details
|
to remove residual Pd
|
Type
|
WASH
|
Details
|
The organic phases were washed with a succession of H2O (100 mL) and saturated aqueous NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a bubbly brown solid that
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification (6.2 g, 88%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=CC(=N1)C1=C(SC=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |